molecular formula C10H15N3O5 B14804872 4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

Cat. No.: B14804872
M. Wt: 257.24 g/mol
InChI Key: PPUDLEUZKVJXSZ-NCCABOOTSA-N
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Description

2’-C-methylcytidine is a nucleoside analog known for its antiviral properties. It has been studied extensively for its ability to inhibit the replication of various RNA viruses, including hepatitis C virus and hepatitis E virus . This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-methylcytidine typically involves the modification of cytidine. One common method includes the methylation of the 2’ position of the ribose moiety. The reaction conditions often require the use of methylating agents and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 2’-C-methylcytidine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2’-C-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated nucleosides .

Scientific Research Applications

2’-C-methylcytidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting viral replication.

    Medicine: Investigated as a potential antiviral drug for treating infections caused by RNA viruses.

    Industry: Utilized in the production of antiviral medications

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5?,7?,8?,10-/m1/s1

InChI Key

PPUDLEUZKVJXSZ-NCCABOOTSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O

Origin of Product

United States

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